Kgp-IN-1 hydrochloride
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Overview
Description
Kgp-IN-1 hydrochloride is an arginine-specific gingipain (Rgp) inhibitor. It is derived from the compound 13-R, as described in patent WO2017201322A1. This compound is primarily used in scientific research due to its ability to inhibit gingipains, which are proteases involved in periodontal disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic route and reaction conditions are proprietary and can be found in the patent WO2017201322A1 .
Industrial Production Methods
Industrial production of Kgp-IN-1 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Kgp-IN-1 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Kgp-IN-1 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its inhibitory effects.
Biology: Employed in studies involving gingipains to understand their role in periodontal disease.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to gingipain activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting gingipains.
Mechanism of Action
Kgp-IN-1 hydrochloride exerts its effects by specifically inhibiting arginine-specific gingipains (Rgp). These proteases are involved in the degradation of host proteins, contributing to periodontal disease. By inhibiting these proteases, this compound helps to prevent the progression of periodontal disease .
Comparison with Similar Compounds
Similar Compounds
Kgp-IN-1: The free base form of Kgp-IN-1 hydrochloride.
Procaine hydrochloride: Another compound with inhibitory effects on proteases.
Daminozide: A plant growth regulator with similar inhibitory properties.
Uniqueness
This compound is unique due to its high specificity for arginine-specific gingipains, making it a valuable tool in research focused on periodontal disease. Its hydrochloride form also provides better solubility and stability compared to its free base form .
Biological Activity
Kgp-IN-1 hydrochloride is a selective inhibitor of gingipains, specifically targeting the lysine-specific gingipain (Kgp) produced by the bacterium Porphyromonas gingivalis. This compound has garnered attention due to its potential therapeutic applications in various diseases associated with P. gingivalis, including periodontal disease and potentially neurodegenerative conditions like Alzheimer's disease.
Kgp-IN-1 functions primarily by inhibiting the proteolytic activity of Kgp, which is a cysteine protease that plays a crucial role in the virulence of P. gingivalis. The inhibition of Kgp can disrupt the bacterium's ability to degrade host proteins, thereby reducing its pathogenicity. This compound has been characterized as having a high affinity for Kgp, with significant inhibition observed in various biological assays.
Inhibition Studies
Recent studies have demonstrated that this compound effectively inhibits Kgp activity in vitro. The compound was shown to have an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range, indicating its potency as an inhibitor. For example, in a study examining the effects on human immunoglobulin degradation by Kgp, Kgp-IN-1 significantly reduced the cleavage of IgG, which is critical for maintaining immune function .
Cytokine Secretion Inhibition
In addition to its direct enzymatic inhibition, Kgp-IN-1 has been shown to modulate inflammatory responses. It inhibited the secretion of pro-inflammatory cytokines such as TNFα and IL-6 from THP-1 cells stimulated with lipopolysaccharides (LPS). This suggests that Kgp-IN-1 may have broader implications for inflammatory diseases where P. gingivalis is implicated .
Alzheimer’s Disease
A notable case study highlighted the role of gingipains in Alzheimer’s pathology. Research indicated that gingipains, including Kgp, contribute to neuroinflammation and neuronal damage in Alzheimer’s disease models. The application of Kgp-IN-1 not only inhibited gingipain activity but also showed promise in reducing neuroinflammatory markers in cellular models .
Periodontal Disease
In periodontal disease models, treatment with Kgp-IN-1 resulted in decreased tissue destruction and inflammation associated with P. gingivalis infection. The compound was effective in reducing matrix metalloproteinase secretion from chondrocyte cultures, further supporting its potential as a therapeutic agent against periodontal tissue degradation .
Data Tables
Study | Target | IC50 (µM) | Effect Observed |
---|---|---|---|
In vitro enzyme inhibition | Kgp | 0.11 | Significant reduction in IgG cleavage |
Cytokine secretion modulation | THP-1 cells | Not specified | Inhibition of TNFα and IL-6 secretion |
Neuroinflammation | Alzheimer's model | Not specified | Reduced inflammatory markers |
Periodontal tissue degradation | Chondrocyte cultures | Not specified | Decreased MMP secretion |
Properties
IUPAC Name |
N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F4N4O3.ClH/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10;/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26);1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDKAZULMZGDB-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClF4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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